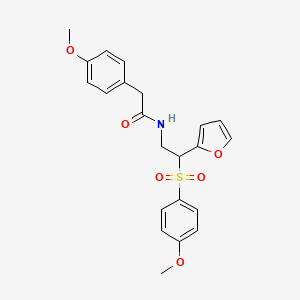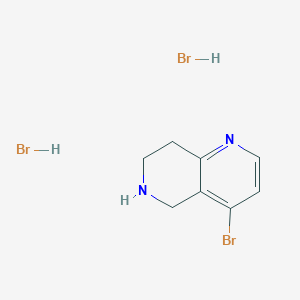
(Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Oxopent-2-en-2-olate and (E)-4-oxopent-2-en-2-olate are two isomers of a chemical compound that belongs to the family of beta-diketones. These compounds have been extensively studied for their biological and chemical properties. The addition of platinum (2+) and chloride ions to these compounds has been shown to enhance their activity and make them useful in various scientific research applications.
Mechanism Of Action
The mechanism of action of the (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex involves the formation of a stable complex with DNA. The complex binds to the DNA and causes damage to the DNA strands, leading to cell death. The complex has also been shown to inhibit the activity of enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. The complex has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex has several advantages for lab experiments. It is highly stable and has a long shelf life. It is also easy to handle and store. However, the complex is expensive and requires specialized equipment for its synthesis and handling.
Future Directions
There are several future directions for research on the (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex. One direction is the development of new chemotherapeutic agents based on the complex. Another direction is the development of new catalysts for various chemical reactions. Additionally, research can be conducted to further understand the mechanism of action of the complex and its effects on different types of cancer cells.
Synthesis Methods
The synthesis of (Z)-4-Oxopent-2-en-2-olate and (E)-4-oxopent-2-en-2-olate involves the reaction of an aldehyde with an alpha, beta-unsaturated ketone. The reaction is catalyzed by a base and results in the formation of a beta-diketone. The addition of platinum (2+) and chloride ions to the beta-diketone leads to the formation of a complex that is highly active and stable.
Scientific Research Applications
The (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride complex has been extensively studied for its biological and chemical properties. It has been shown to have potent anticancer activity and has been used in the development of new chemotherapeutic agents. The complex has also been used in the development of new catalysts for various chemical reactions.
properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.ClH.Pt/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H;/q;;;+2/p-3/b4-3+;4-3-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMFYGDIESSHDR-SKKUODCZSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO4Pt- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122403011 | |
CAS RN |
12129-03-2 |
Source


|
| Record name | Platinate(1-), (1-acetyl-2-oxopropyl)chloro(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, hydrogen (1:1), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen (1-acetyl-2-oxopropyl)chloro(pentane-2,4-dionato-O,O')platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)

![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)


![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)

![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)
![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)


![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)